Epicoccamide

Overview

Description

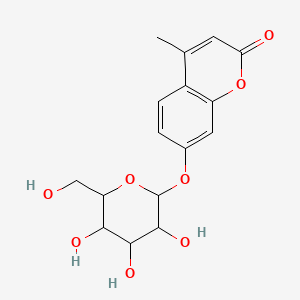

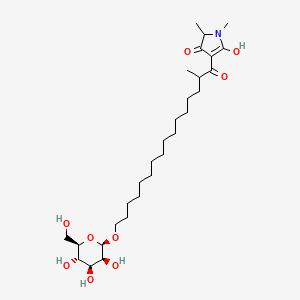

Epicoccamide is a novel secondary metabolite derived from a jellyfish culture of Epicoccum purpurascens . It is composed of three biosynthetically distinct subunits: glycosidic, fatty acid, and tetramic acid (amino acid) .

Synthesis Analysis

The endofungal metabolite epicoccamide D was synthesized in eighteen steps with a 17% yield . The modular character of the synthesis opens access also to analogues featuring different sugars and spacers .

Molecular Structure Analysis

Epicoccamide is quite unusual since it is composed of three biosynthetically distinct subunits; glycosidic, fatty acid, and tetramic acid (amino acid) . The structure of the new compound was elucidated using spectroscopic methods, mainly 1D and 2D NMR, ESI-MS, and chemical degradations .

Chemical Reactions Analysis

The unconventional biosynthetic gene cluster epi was obtained from an endophyte Epicoccum sp. CPCC 400996 through AntiSMASH-based genome mining . The cluster epi includes six putative open reading frames (epi A-epi F) altogether, in which the epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) .

Physical And Chemical Properties Analysis

Epicoccamide has a molecular formula of C29H51NO9 . Its average mass is 557.716 Da and its monoisotopic mass is 557.356384 Da .

Scientific Research Applications

Biosynthesis Research

Epicoccamide is a biosynthetically distinct mannosylated tetramate, first isolated in 2003 from Epicoccum sp . The biosynthetic gene cluster (BGC) responsible for epicoccamide A biosynthesis in Epicoccum sp. CPCC 400996 has been identified . This BGC includes six putative open reading frames (epiA-epiF), where epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) .

Genome Mining

Genome mining and genetic inactivation experiments have unveiled a previously uncharacterized PKS−NRPS hybrid-based BGC (epi) responsible for the generation of epicoccamide A . This discovery has provided new insights into the biosynthesis of epicoccamides .

Bioinformatic Analysis

Bioinformatic adenylation domain signature analysis of EpiA and other fungal PKS-NRPSs (NRPs) indicated that the EpiA is L-alanine incorporating tetramates megasynthase . This analysis has contributed to our understanding of the underlying mechanism of epicoccamides biosynthesis .

Chemical Identification

The structure of epicoccamide was elucidated using spectroscopic methods, mainly 1D and 2D NMR, ESI-MS, and chemical degradations . This has helped in the identification and characterization of this novel compound .

Secondary Metabolite Research

Epicoccamide was found to be a secondary metabolite in the fungus Epicoccum purpurascens, which was obtained from the inner tissue of the jellyfish Aurelia aurita . This discovery has expanded our knowledge of the secondary metabolites produced by marine fungi .

Mechanism of Action

Target of Action

Epicoccamide is a biosynthetically distinct mannosylated tetramate The primary target of epicoccamide is not explicitly mentioned in the available literature

Mode of Action

The mode of action of epicoccamide involves its interaction with the biosynthetic gene cluster (BGC) epi, which is responsible for its biosynthesis . The cluster epi includes six putative open reading frames (epiA-epiF), in which epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) . .

Biochemical Pathways

The biosynthetic pathway of epicoccamide involves the unconventional biosynthetic gene cluster epi . The corresponding tetramates releasing during epicoccamide A biosynthesis are catalyzed through Dieckmann-type cyclization, in which the reductive ® domain residing in the terminal module of EpiA accomplishes the conversion .

Result of Action

The result of epicoccamide’s action is the production of a biosynthetically distinct mannosylated tetramate . Genetic knockout of epiA completely abolishes the biosynthesis of epicoccamide A . .

Action Environment

Epicoccamide is produced by the ascomycete genus Epicoccum, which colonizes different types of substrates and is associated with phyllosphere or decaying vegetation . The fungus was obtained from the inner tissue of the jellyfish Aurelia aurita

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMMQSHEMIVRFP-CHSDNGCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epicoccamide | |

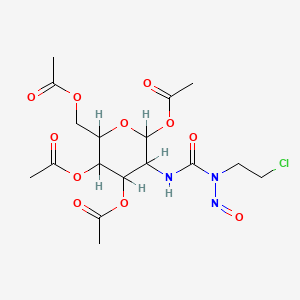

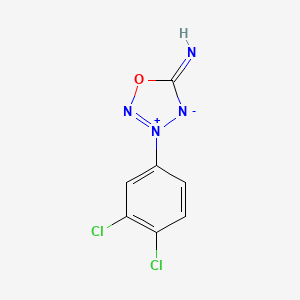

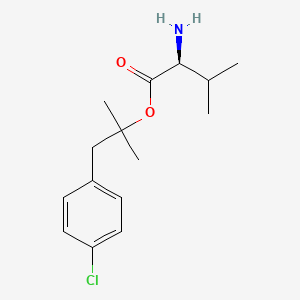

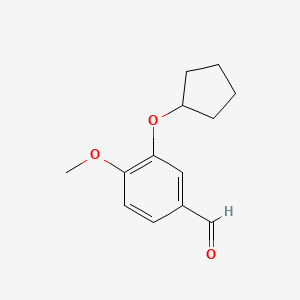

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

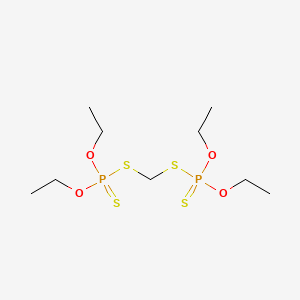

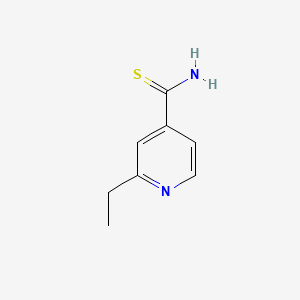

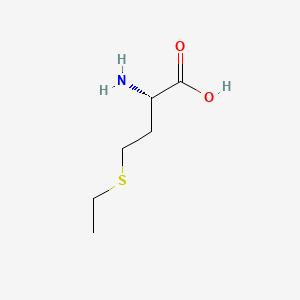

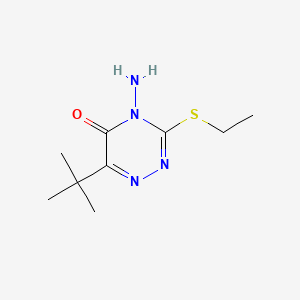

Feasible Synthetic Routes

Q & A

Q1: What are epicoccamides and where are they found?

A1: Epicoccamides are glycosylated tetramic acid derivatives primarily isolated from fungi of the genus Epicoccum. They are characterized by a unique structure composed of three distinct subunits: a glycosidic moiety (typically mannose), a fatty acid chain, and a tetramic acid core. [, ] These compounds have been discovered in various Epicoccum species, including those associated with the tree fungus Pholiota squarrosa and those isolated from marine sources like the jellyfish Aurelia aurita. [, ]

Q2: What biological activities have been reported for epicoccamides?

A2: Research suggests that epicoccamides exhibit a range of biological activities, including:

- Antifungal activity: Epicoccamide D has been shown to induce morphogenesis and pigment formation in the fungus Phoma destructiva at a concentration of 1.7 mM. []

- Cytotoxicity: Epicoccamide D displayed cytotoxicity against HeLa cells (CC50 17.0 μM). []

- Antiproliferative activity: Epicoccamide D demonstrated antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines. []

- Potential antileishmanial activity: In silico studies suggest that epicoccamide derivatives (A-D) exhibit significant binding affinities to trypanothione reductase, an enzyme crucial for the survival of Leishmania parasites. []

Q3: How does the structure of epicoccamide D contribute to its biological activity?

A3: The total synthesis of epicoccamide D has been achieved, allowing for the confirmation of its absolute configuration as 5S,7S. [] This stereochemistry is believed to be crucial for its biological activity. [] Furthermore, the synthesis involved a key step of hydrogenation using a specific rhodium catalyst, (R,R)-[Rh(Et-DUPHOS)][BF4], to establish the (7S)-stereocenter. [] This highlights the importance of the molecule's three-dimensional structure and specific functional groups for its interactions with biological targets.

Q4: What is the role of computational chemistry in understanding epicoccamides?

A4: In silico analyses have been employed to investigate the potential antileishmanial activity of epicoccamide derivatives. [] These studies, utilizing the crystallographic structure of trypanothione reductase from Leishmania infantum, revealed that epicoccamides bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions. [] The calculated binding energies for epicoccamide derivatives (A-D) suggest a strong interaction with the target enzyme, supporting their potential as antileishmanial agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.